DIF-3

Description

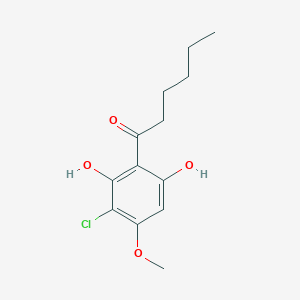

Structure

3D Structure

Propriétés

IUPAC Name |

1-(3-chloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO4/c1-3-4-5-6-8(15)11-9(16)7-10(18-2)12(14)13(11)17/h7,16-17H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBMZIJMSBFBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=C(C(=C(C=C1O)OC)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150408 | |

| Record name | 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113411-17-9 | |

| Record name | 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113411179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

This technical guide provides a detailed protocol for the synthesis of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, a substituted dihydroxyketone with potential applications in pharmaceutical research and development. The synthetic strategy is centered around the Fries rearrangement, a robust and well-established method for the preparation of hydroxyaryl ketones.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Proposed Synthetic Pathway

The synthesis of the target compound is proposed as a two-step process, commencing with the readily available starting material, 3-chloro-4-methoxyphenol. The initial step involves the esterification of the phenolic hydroxyl group with hexanoyl chloride to yield the intermediate, 3-chloro-4-methoxyphenyl hexanoate. The subsequent and key transformation is the Fries rearrangement of this ester, catalyzed by a Lewis acid, to afford the desired 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone. The Fries rearrangement involves the migration of the acyl group from the phenolic ester to the aryl ring, yielding ortho- and para-hydroxyaryl ketones.[1][2][3]

Experimental Protocols

Step 1: Synthesis of 3-chloro-4-methoxyphenyl hexanoate

This procedure details the esterification of 3-chloro-4-methoxyphenol with hexanoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chloro-4-methoxyphenol (1 equivalent). Dissolve the phenol in a suitable anhydrous solvent such as dichloromethane (DCM) or diethyl ether.

-

Addition of Base: Add a suitable base, such as triethylamine (1.2 equivalents) or pyridine (1.2 equivalents), to the solution. Cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add hexanoyl chloride (1.1 equivalents) to the stirred solution. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography on silica gel if necessary.

Step 2: Fries Rearrangement to 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

This protocol describes the Lewis acid-catalyzed rearrangement of 3-chloro-4-methoxyphenyl hexanoate to the target dihydroxyketone.

-

Reaction Setup: In a clean, dry flask equipped with a reflux condenser and under an inert atmosphere, place anhydrous aluminum chloride (AlCl₃, 2.5 equivalents). Add a suitable solvent, such as nitrobenzene or 1,2-dichloroethane.

-

Addition of Ester: Slowly add the 3-chloro-4-methoxyphenyl hexanoate (1 equivalent) to the stirred suspension of aluminum chloride. The reaction is typically exothermic.

-

Heating: Heat the reaction mixture to a temperature between 120-160 °C. The higher temperature generally favors the formation of the ortho-acylated product.[1] Monitor the reaction by TLC.

-

Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and then carefully pour it onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction and Purification: Extract the product into a suitable organic solvent like ethyl acetate. Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by recrystallization or column chromatography on silica gel to yield 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis. Please note that yields are estimates based on typical values for these types of reactions and may vary depending on the specific experimental conditions.

| Step | Reactant | Molecular Weight ( g/mol ) | Molar Equivalents | Product | Molecular Weight ( g/mol ) | Estimated Yield (%) |

| 1 | 3-Chloro-4-methoxyphenol | 158.58 | 1.0 | 3-chloro-4-methoxyphenyl hexanoate | 256.73 | 85-95 |

| Hexanoyl chloride | 134.60 | 1.1 | ||||

| 2 | 3-chloro-4-methoxyphenyl hexanoate | 256.73 | 1.0 | 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone | 274.73 | 50-70 |

| Aluminum chloride | 133.34 | 2.5 |

Visualization of the Synthetic Workflow and Mechanism

The following diagrams illustrate the synthetic workflow and the mechanism of the key Fries rearrangement step.

Caption: Synthetic workflow for 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone.

Caption: Mechanism of the Fries Rearrangement.

References

Technical Guide: Physicochemical Properties of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone is a complex organic molecule belonging to the class of substituted aromatic ketones. Its structure, featuring a chlorinated and multi-substituted phenolic ring attached to a hexanone chain, suggests potential for diverse chemical interactions and biological activities. The presence of hydroxyl, methoxy, and chloro functional groups, combined with a moderately long alkyl chain, imparts a unique combination of polarity and lipophilicity. Understanding the physicochemical properties of this compound is a critical first step in any research and development endeavor, from assessing its potential as a therapeutic agent to designing appropriate formulation and delivery strategies. This document provides a comprehensive overview of its predicted physicochemical characteristics and the experimental protocols required for their empirical determination.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, based on data from structurally analogous compounds such as 1-((3,5-dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone and various dimethoxyacetophenones. These values should be considered estimates pending experimental verification.

| Property | Predicted Value/Range | Rationale/Comparable Compounds |

| Molecular Formula | C₁₃H₁₇ClO₄ | Based on chemical structure |

| Molecular Weight | 288.72 g/mol | Calculated from the molecular formula |

| Melting Point | 80-100 °C | Comparable to substituted acetophenones like xanthoxylin (80-84°C)[1]. The hexanone chain may slightly lower this range. |

| Boiling Point | > 350 °C | Estimated to be high due to the molecular weight and polar functional groups, similar to related complex phenols[1]. |

| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO, acetone) | The polar hydroxyl and methoxy groups may allow for limited aqueous solubility, while the alkyl chain and aromatic ring favor solubility in organic solvents[2]. |

| pKa (Phenolic OH) | 8.0 - 10.0 | The electron-withdrawing chloro group is expected to lower the pKa of the phenolic hydroxyl groups compared to unsubstituted phenols (pKa ~10). |

| LogP | 2.5 - 3.5 | The hexanoyl chain significantly contributes to lipophilicity. This is a calculated estimation based on fragment contributions. |

Experimental Protocols for Physicochemical Characterization

Accurate determination of the physicochemical properties of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone requires rigorous experimental procedures. The following sections detail the standard methodologies for these key experiments.

Determination of Molecular Weight by Mass Spectrometry

Objective: To confirm the molecular weight of the compound.

Methodology:

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electron Ionization Mass Spectrometer (EI-MS).

-

Procedure:

-

Introduce the sample solution into the mass spectrometer.

-

The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector measures the abundance of each ion.

-

-

Data Analysis: The peak with the highest m/z value will correspond to the molecular ion (M+), confirming the molecular weight of the compound. The fragmentation pattern can also provide structural information.

Determination of Melting Point

Objective: To determine the temperature at which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: Finely powder a small, dry sample of the crystalline compound.

-

Instrumentation: A capillary melting point apparatus.

-

Procedure:

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

-

Data Analysis: A sharp melting point range (1-2 °C) is indicative of a pure compound. Impurities will typically broaden and depress the melting point range.[3][4][5]

Determination of Boiling Point

Objective: To determine the temperature at which the liquid compound's vapor pressure equals the atmospheric pressure.

Methodology:

-

Instrumentation: A Thiele tube or a distillation apparatus.

-

Procedure (Thiele Tube Method):

-

Place a small amount of the liquid sample into a small test tube.

-

Invert a sealed capillary tube and place it into the test tube with the sample.

-

Attach the test tube to a thermometer and immerse it in the Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heat the side arm of the Thiele tube gently.

-

Observe a steady stream of bubbles emerging from the capillary tube.

-

Remove the heat and record the temperature at which the bubbling stops and the liquid begins to enter the capillary tube. This is the boiling point.[6][7][8]

-

Determination of Solubility

Objective: To qualitatively and quantitatively assess the solubility of the compound in various solvents.

Methodology:

-

Qualitative Assessment:

-

Quantitative Assessment (e.g., in water):

-

Prepare a saturated solution of the compound in water at a specific temperature.

-

After equilibration, filter the solution to remove any undissolved solid.

-

Analyze a known volume of the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration of the dissolved compound.

-

Determination of pKa

Objective: To determine the acid dissociation constant of the phenolic hydroxyl groups.

Methodology (Spectrophotometric Titration):

-

Instrumentation: A UV-Vis spectrophotometer and a pH meter.

-

Procedure:

-

Prepare a solution of the compound in a suitable solvent system (e.g., a water-methanol mixture to ensure solubility).

-

Measure the UV-Vis absorbance spectrum of the solution at a series of different pH values, created by adding small increments of a strong acid or base.

-

The absorbance will change as the phenolic hydroxyl groups deprotonate.

-

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against the pH. The pKa is the pH at which the concentration of the protonated and deprotonated forms are equal, which corresponds to the midpoint of the resulting sigmoidal curve.[14][15]

Determination of Partition Coefficient (LogP)

Objective: To quantify the lipophilicity of the compound.

Methodology (Shake-Flask Method):

-

Procedure:

-

Prepare a solution of the compound in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow the compound to partition between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two layers.

-

-

Data Analysis:

-

The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the synthesis, purification, and physicochemical characterization of the target compound.

Hypothetical Signaling Pathway

Given the structural similarities of the target compound to other phenolic compounds known to exhibit biological activity, a plausible mode of action could involve the modulation of inflammatory signaling pathways. For instance, many phenolic compounds are known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.

Caption: A hypothetical inhibitory effect on the NF-κB inflammatory signaling pathway.

Conclusion

While direct experimental data for 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone is currently lacking, this guide provides a robust framework for its physicochemical characterization. The predicted properties, based on structurally related molecules, offer a valuable starting point for researchers. The detailed experimental protocols outlined herein provide a clear path for the empirical determination of these crucial parameters. A thorough understanding of these properties is fundamental for any future investigation into the potential applications of this compound in drug discovery and development.

References

- 1. xanthoxylin, 90-24-4 [thegoodscentscompany.com]

- 2. Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477) - FooDB [foodb.ca]

- 3. youtube.com [youtube.com]

- 4. engineeringbyte.com [engineeringbyte.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. Khan Academy [khanacademy.org]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 16. agilent.com [agilent.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. acdlabs.com [acdlabs.com]

An In-Depth Technical Guide to 1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone (DIF-1)

For Researchers, Scientists, and Drug Development Professionals

Note on Chemical Nomenclature: This technical guide focuses on the well-researched compound 1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone , commonly known as Differentiation-Inducing Factor 1 (DIF-1), with the CAS Number 111050-72-7 . It is important to distinguish this from the mono-chlorinated version, 1-(3-chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, for which there is limited available scientific literature. It is presumed that the interest lies in the widely studied dichloro- compound, DIF-1.

Introduction

1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone (DIF-1) is a chlorinated alkylphenone that was first isolated from the cellular slime mold Dictyostelium discoideum. It is a crucial signaling molecule that regulates the differentiation of prestalk and stalk cells in this organism. Beyond its role in developmental biology, DIF-1 and its derivatives have garnered significant interest in the field of drug discovery due to their potent anti-leukemic and glucose uptake-promoting activities in mammalian cells. This guide provides a comprehensive overview of the physicochemical properties, synthesis, experimental protocols, and biological activities of DIF-1.

Physicochemical Properties

A summary of the key physicochemical properties of DIF-1 is presented in the table below.

| Property | Value |

| CAS Number | 111050-72-7 |

| Molecular Formula | C₁₃H₁₆Cl₂O₄ |

| Molecular Weight | 307.17 g/mol |

| Appearance | White solid |

| Solubility | Soluble in organic solvents such as DMSO and ethanol. |

| Synonyms | DIF-1, Differentiation-Inducing Factor 1 |

Synthesis

The chemical synthesis of 1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone (DIF-1) can be achieved through a multi-step process. The following is a representative synthetic protocol.

Experimental Protocol: Chemical Synthesis of DIF-1

Materials:

-

1,3,5-trimethoxybenzene

-

Hexanoyl chloride

-

Aluminum chloride (AlCl₃)

-

Pyridine hydrochloride

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous diethyl ether

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Friedel-Crafts Acylation:

-

Dissolve 1,3,5-trimethoxybenzene in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0°C and slowly add aluminum chloride.

-

Add hexanoyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the resulting ketone by silica gel chromatography to obtain 1-(2,4,6-trimethoxyphenyl)hexan-1-one.

-

-

Demethylation:

-

Heat the purified ketone with pyridine hydrochloride at 180-200°C for 2-3 hours.

-

Cool the reaction mixture and add water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

-

Purify the crude product by column chromatography to yield 1-(2,6-dihydroxy-4-methoxyphenyl)hexan-1-one.

-

-

Chlorination:

-

Dissolve the dihydroxy-ketone in a suitable solvent such as DCM.

-

Add sulfuryl chloride dropwise at 0°C.

-

Stir the reaction at room temperature for 1-2 hours.

-

Quench the reaction with water.

-

Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate.

-

Purify the final product, 1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone (DIF-1), by silica gel chromatography.

-

Biological Activities and Experimental Protocols

DIF-1 exhibits a range of biological activities, from inducing cellular differentiation in Dictyostelium to exerting anti-cancer and metabolic effects in mammalian cells.

Stalk Cell Differentiation in Dictyostelium discoideum

DIF-1 is a potent inducer of stalk cell differentiation in D. discoideum. This activity is typically assessed using an in vitro monolayer differentiation assay.

Materials:

-

Dictyostelium discoideum amoebae (e.g., Ax2 strain)

-

SM agar plates

-

Bonner's salt solution (BSS)

-

DIF-1 stock solution in DMSO

-

Cyclic AMP (cAMP) solution

-

Microtiter plates (96-well)

-

Inverted microscope

Procedure:

-

Grow D. discoideum amoebae on SM agar plates with a lawn of Klebsiella aerogenes.

-

Harvest vegetative amoebae and wash them free of bacteria by repeated centrifugation and resuspension in BSS.

-

Resuspend the washed amoebae in BSS to a final concentration of 1 x 10⁶ cells/mL.

-

To each well of a 96-well microtiter plate, add the cell suspension.

-

Add cAMP to a final concentration of 1 mM to induce differentiation.

-

Add DIF-1 at various concentrations (typically ranging from 1 nM to 1 µM) to the wells. Include a DMSO control.

-

Incubate the plates at 22°C in a humidified chamber for 24-48 hours.

-

Observe the formation of vacuolated stalk cells using an inverted microscope.

-

Quantify the percentage of stalk cells by counting the number of vacuolated cells relative to the total number of cells in several fields of view for each condition.

Anti-Leukemic Activity

DIF-1 and its derivatives have demonstrated significant anti-proliferative effects against various cancer cell lines, particularly leukemia cells.[1]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| K562 | Chronic Myelogenous Leukemia | ~10-20 |

| HL-60 | Acute Promyelocytic Leukemia | ~15-25 |

Materials:

-

Leukemia cell line (e.g., K562)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

DIF-1 stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

-

Treat the cells with various concentrations of DIF-1 (e.g., 1 to 100 µM). Include a DMSO vehicle control.

-

Incubate the cells for another 48-72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Glucose Uptake in Adipocytes

DIF-1 has been shown to promote glucose consumption in mammalian cells, such as 3T3-L1 adipocytes.

| Cell Line | Treatment | Fold Increase in Glucose Consumption |

| 3T3-L1 Adipocytes | 20 µM DIF-1 | ~1.5 - 2.0 |

Materials:

-

Differentiated 3T3-L1 adipocytes

-

DMEM with high glucose

-

DIF-1 stock solution in DMSO

-

Glucose oxidase assay kit

-

96-well plates

-

Microplate reader

Procedure:

-

Culture 3T3-L1 preadipocytes to confluence and induce differentiation into adipocytes using a standard protocol (e.g., with insulin, dexamethasone, and IBMX).

-

Plate the mature adipocytes in 96-well plates.

-

Replace the medium with fresh DMEM containing various concentrations of DIF-1 (e.g., 10-50 µM). Include a DMSO control.

-

Incubate for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

Collect a small aliquot of the culture medium from each well.

-

Measure the glucose concentration in the collected medium using a glucose oxidase-based colorimetric assay kit according to the manufacturer's instructions.

-

Calculate the amount of glucose consumed by the cells by subtracting the final glucose concentration from the initial concentration in the fresh medium.

-

Normalize the glucose consumption to the total protein content or cell number in each well.

Signaling Pathways

DIF-1 Signaling in Dictyostelium discoideum

In Dictyostelium, DIF-1 signaling is crucial for the differentiation of prestalk cells, which ultimately form the stalk of the fruiting body. The pathway involves several key components.

References

An In-depth Technical Guide on the Biological Activity of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone (DIF-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, more commonly known as Differentiation-Inducing Factor 3 (DIF-3), is a chlorinated alkylphenone originally identified as a morphogen in the cellular slime mold Dictyostelium discoideum. It plays a crucial role in inducing stalk cell differentiation. Beyond its developmental role in lower eukaryotes, DIF-3 has garnered significant interest for its potent anti-leukemic and potential anti-diabetic properties in mammalian cells. This technical guide provides a comprehensive overview of the biological activities of DIF-3, with a focus on its anti-cancer effects. Detailed experimental protocols for key assays and diagrammatic representations of associated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Differentiation-Inducing Factor 3 (DIF-3) is a secondary metabolite of the more potent Differentiation-Inducing Factor 1 (DIF-1), which is a key signaling molecule in the life cycle of Dictyostelium discoideum. DIF-1 induces the differentiation of amoeboid cells into stalk cells, a form of programmed cell death essential for the formation of the fruiting body. DIF-3, the dechlorinated form of DIF-1, was initially considered less active in this process. However, subsequent research has revealed that DIF-3 possesses significant and, in some cases, more potent biological activities in mammalian systems, particularly in the context of cancer.

This guide will delve into the known biological activities of DIF-3, with a primary focus on its anti-leukemic effects. We will present quantitative data on its efficacy, detail the experimental methodologies used to ascertain these activities, and provide visual representations of the underlying molecular mechanisms.

Quantitative Biological Activity Data

The primary anti-cancer activity of DIF-3 has been demonstrated against various leukemia cell lines, most notably the human myelogenous leukemia cell line K562. The efficacy of DIF-3 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process by 50%.

| Cell Line | Biological Effect | IC50 (µM) | Citation |

| K562 (Human Myelogenous Leukemia) | Growth Inhibition | ~10-20 | [1] |

| K562 (Human Myelogenous Leukemia) | Induction of Erythroid Differentiation | Not specified | [1] |

| K562 (Human Myelogenous Leukemia) | Increase in Cytosolic Ca2+ | Not specified | [1] |

| HeLa (Human Cervical Cancer) | Growth Inhibition | ~30 | [2] |

Note: The provided IC50 values are approximate and can vary based on experimental conditions such as cell density and incubation time.

Key Biological Activities and Mechanisms of Action

Anti-Leukemic Activity

DIF-3 exhibits potent anti-proliferative and differentiation-inducing effects on leukemia cells. In K562 cells, DIF-3 has been shown to inhibit cell growth and induce erythroid differentiation, a process where the cancer cells are prompted to mature into red blood cells, thereby losing their malignant phenotype. This effect is often accompanied by an increase in intracellular calcium levels.

Regulation of Cellular Signaling Pathways

The biological effects of DIF-3 in mammalian cells are mediated through the modulation of key signaling pathways that control cell growth, proliferation, and metabolism.

DIF-3 has been shown to activate Glycogen Synthase Kinase 3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a pivotal role in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis. The activation of GSK-3 by DIF-3 is a key mechanism underlying its anti-proliferative effects.

DIF-3 is also known to influence the AMP-Activated Protein Kinase (AMPK) signaling pathway. AMPK acts as a cellular energy sensor, and its activation can lead to the inhibition of anabolic processes (such as cell growth) and the stimulation of catabolic processes to restore energy homeostasis. The modulation of the AMPK pathway by DIF-3 may contribute to its effects on cell metabolism and growth.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of DIF-3.

Cell Viability and Growth Inhibition Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed leukemia cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of DIF-3 in culture medium. Add 100 µL of the DIF-3 solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for Phospho-AMPK Activation

Western blotting is used to detect the phosphorylation status of AMPK, which is indicative of its activation.

Protocol:

-

Cell Lysis: Treat cells with DIF-3 for the desired time. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AMPK (e.g., anti-phospho-AMPKα Thr172) overnight at 4°C. Also, probe a separate membrane or strip the first one and re-probe with an antibody for total AMPK as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated AMPK to total AMPK.

Dictyostelium discoideum Stalk Cell Differentiation Assay

This assay is used to assess the ability of DIF-3 to induce stalk cell differentiation in Dictyostelium.

Protocol:

-

Cell Preparation: Grow Dictyostelium discoideum cells (e.g., Ax2 strain) to a density of 2-5 x 10^6 cells/mL. Harvest the cells by centrifugation and wash them twice with a salt solution (e.g., KK2 buffer).

-

Monolayer Culture: Resuspend the cells in a differentiation medium containing a cyclic AMP analog (e.g., 8-Br-cAMP) to a final density of 1 x 10^5 cells/cm². Plate the cells in tissue culture dishes.

-

DIF-3 Treatment: Add DIF-3 at various concentrations to the cell monolayers.

-

Incubation: Incubate the plates at 22°C for 24-48 hours.

-

Stalk Cell Quantification: Observe the cultures under a microscope and count the number of vacuolated stalk cells. The percentage of stalk cells can be determined relative to the total number of cells.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by DIF-3 and the general workflows for the experimental protocols described.

Caption: Signaling pathways modulated by DIF-3.

Caption: Experimental workflow for the MTT assay.

Caption: Experimental workflow for Western blotting.

Conclusion

1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone (DIF-3) is a fascinating natural product with diverse biological activities. While its role in the development of Dictyostelium discoideum is well-established, its potent anti-leukemic effects in mammalian cells present a promising avenue for cancer drug discovery. The mechanisms of action, involving the modulation of key signaling pathways such as GSK-3 and AMPK, provide a solid foundation for further investigation and the development of novel therapeutic strategies. The experimental protocols and diagrams provided in this guide are intended to serve as a valuable resource for researchers in this field. Further studies are warranted to fully elucidate the therapeutic potential of DIF-3 and its analogs.

References

Unraveling the Mechanism of Action of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone: A Deep Dive into a Novel Phenolic Ketone

A comprehensive review of available scientific literature reveals a notable absence of specific studies on the mechanism of action, biological activity, and cellular targets of the compound 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone. Despite extensive searches of chemical and biological databases, no direct experimental data has been published on this specific molecule. This indicates that the compound is likely a novel or relatively unexplored chemical entity within the scientific community.

While direct information is lacking, an examination of structurally related compounds can provide valuable insights into its potential biological activities. The molecule possesses several key structural features that are known to influence the pharmacological effects of phenolic compounds: a chlorinated and hydroxylated phenyl ring, a methoxy group, and a hexanoyl chain. The interplay of these functionalities is likely to determine its mechanism of action.

Insights from Structure-Activity Relationships of Analogous Compounds

The biological activity of phenolic compounds is significantly influenced by the nature and position of substituents on the aromatic ring. The presence of hydroxyl (-OH) groups is often associated with antioxidant properties, as they can donate a hydrogen atom to neutralize free radicals. The relative positioning of these hydroxyl groups, along with the presence of other substituents, modulates this activity.

The inclusion of a chlorine atom on the phenyl ring can have profound effects on the molecule's physicochemical properties, such as its lipophilicity and electronic character. Halogenation can enhance the potency of some bioactive compounds by facilitating their transport across cell membranes and influencing their binding affinity to target proteins.

The methoxy (-OCH3) group can also modulate biological activity. It can affect the compound's solubility and its ability to participate in hydrogen bonding, which in turn can influence its interaction with biological targets.

Postulated Signaling Pathways and Experimental Workflows

Given the lack of direct evidence, any proposed mechanism of action for 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone remains speculative. However, based on the activities of similar phenolic ketones, several potential pathways could be investigated. These include pathways related to oxidative stress, inflammation, and cell cycle regulation.

To elucidate the mechanism of action of this compound, a systematic experimental approach would be required. The following workflow outlines a potential strategy for its initial characterization.

Caption: A logical workflow for the initial biological characterization of a novel compound.

Further investigation into specific signaling pathways would be warranted based on the outcomes of these initial screens. For instance, if the compound exhibits significant cytotoxicity against cancer cell lines, subsequent studies could focus on apoptosis-related pathways.

Caption: A simplified diagram of potential pro-apoptotic signaling pathways.

Conclusion

In-Depth Technical Guide: 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone and its Structural Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone and its notable structural analogue, 1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, more commonly known as Differentiation-Inducing Factor 1 (DIF-1). While direct research on the monochlorinated compound is limited, this guide draws parallels and presents extensive data on the well-studied dichlorinated analogue, DIF-1, a molecule with significant biological activities, including roles in cellular differentiation and potential as an anti-cancer and anti-diabetic agent. This document details its mechanism of action, associated signaling pathways, and summarizes available quantitative data. Experimental protocols for key biological assays are also provided.

Introduction

Acetophenones are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antifungal, antimicrobial, and antitumor properties. The substitution pattern on the aromatic ring and the nature of the acyl chain play a crucial role in determining their biological effects. This guide focuses on a specific subset of these compounds: C1-acylated, chlorinated, and polyhydroxylated methoxyphenyl derivatives.

The primary subject of this guide, 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, represents a specific scaffold within this class. While literature directly pertaining to this exact molecule is scarce, extensive research on its close structural analogue, 1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone (DIF-1), provides a valuable framework for understanding its potential biological significance. DIF-1 is a lipophilic signal molecule originally isolated from the cellular slime mold Dictyostelium discoideum, where it plays a critical role in inducing stalk cell differentiation.[1] Subsequent research has revealed that DIF-1 and its derivatives possess a range of pharmacological activities in mammalian cells, including anti-leukemic and glucose consumption-promoting effects.[1]

This guide will primarily focus on the data available for DIF-1 as a representative and well-characterized analogue, offering insights into the potential activities and mechanisms of the broader class of related compounds.

Biological Activities and Therapeutic Potential

The biological activities of DIF-1 and its analogues are multifaceted, spanning from developmental biology in lower organisms to significant pharmacological effects in mammalian systems.

Cellular Differentiation in Dictyostelium discoideum

DIF-1 is a key morphogen in Dictyostelium discoideum, responsible for inducing the differentiation of prestalk cells into stalk cells.[2] This process is tightly regulated, and DIF-1 itself induces the expression of a dechlorinase enzyme that metabolizes and inactivates it, creating a negative feedback loop that is crucial for proper cell fate determination.[2]

Anti-Cancer Activity

A significant body of research has focused on the anti-proliferative and anti-metastatic properties of DIF-1 and its derivatives in various cancer cell lines.

-

Breast Cancer: In MCF-7 human breast cancer cells, DIF-1 has been shown to suppress cell proliferation by inhibiting the synthesis of Signal Transducer and Activator of Transcription 3 (STAT3), which in turn reduces the expression of cyclin D1.[3] This is achieved through the inhibition of p70S6K/p85S6K activity.[3] In triple-negative breast cancer (TNBC) cells, a proposed mechanism involves the activation of AMP-activated protein kinase (AMPK), leading to the suppression of the mTORC1 signaling pathway.[4]

-

Leukemia: DIF-1 and its derivatives have demonstrated anti-leukemic activity in vitro.[1]

Metabolic Effects

DIF-1 has been shown to promote glucose consumption in mouse 3T3-L1 cells, suggesting potential applications in the management of metabolic disorders.[1][5] This effect is thought to be mediated, at least in part, through a mitochondria- and AMPK-dependent pathway, as well as by an increase in intracellular cAMP levels.[5]

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of DIF-1.

| Parameter | Value | Cell Line / Organism | Conditions | Reference |

| Dechlorinase Induction Threshold | 15 nM | Dictyostelium discoideum | In vivo | [2] |

| Glucose Uptake Promotion | Significant at 10-20 µM | 3T3-L1 cells | 16-20 hours incubation | [5] |

| Anti-proliferative Activity | Weak at 10-20 µM | 3T3-L1 cells | Not specified | [5] |

Signaling Pathways

The biological effects of DIF-1 are mediated through its interaction with several key signaling pathways.

Anti-Cancer Signaling Pathway in Breast Cancer Cells

DIF-1 has been shown to inhibit the proliferation of breast cancer cells through at least two interconnected pathways. One well-documented mechanism involves the inhibition of the mTORC1-S6K pathway, which leads to a downstream reduction in STAT3 and cyclin D1 expression, ultimately causing cell cycle arrest.

References

- 1. Biological activities of novel derivatives of DIF-1 isolated from Dictyostelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DIF-1 induces its own breakdown in Dictyostelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differentiation‐inducing factor‐1 suppresses cyclin D1‐induced cell proliferation of MCF‐7 breast cancer cells by inhibiting S6K‐mediated signal transducer and activator of transcription 3 synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Hypothetical Technical Guide for the Synthesis and Isolation of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

Disclaimer: The following technical guide describes a hypothetical pathway for the synthesis and isolation of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone. To date, no specific discovery or isolation of this compound has been reported in publicly available scientific literature. The experimental protocols and data presented are therefore proposed based on established principles of organic chemistry and should be considered illustrative.

Introduction

This document outlines a potential synthetic route for 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, a substituted aromatic ketone. Aromatic ketones are a significant class of compounds in medicinal chemistry and drug development, often serving as key intermediates or exhibiting a range of biological activities. The proposed synthesis is based on the Friedel-Crafts acylation, a robust and widely used method for the formation of carbon-carbon bonds to an aromatic ring.[1][2][3][4] This reaction involves the electrophilic substitution of an aromatic proton with an acyl group, typically from an acyl chloride or anhydride, and is mediated by a Lewis acid catalyst.[2]

Proposed Synthetic Pathway

The suggested synthesis of the target compound proceeds via the Friedel-Crafts acylation of 2-chloro-5-methoxyhydroquinone with hexanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Proposed reaction scheme for the synthesis of the target compound.

Experimental Protocols

Synthesis of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

Materials:

-

2-chloro-5-methoxyhydroquinone

-

Hexanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 2M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-chloro-5-methoxyhydroquinone and anhydrous dichloromethane under a nitrogen atmosphere. The mixture is cooled to 0°C in an ice bath.

-

Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred suspension.

-

Acylation: Hexanoyl chloride, diluted with anhydrous dichloromethane, is added dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice containing concentrated hydrochloric acid. The resulting mixture is stirred for 30 minutes.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed sequentially with 2M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone.

Hypothetical Data Presentation

The following tables present hypothetical data for the synthesis and characterization of the target compound.

Table 1: Hypothetical Reaction Parameters

| Parameter | Value |

| Moles of 2-chloro-5-methoxyhydroquinone | 0.05 mol |

| Moles of Hexanoyl chloride | 0.06 mol |

| Moles of Aluminum chloride | 0.15 mol |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 16 hours |

| Theoretical Yield | 13.74 g |

| Actual Yield (post-purification) | 9.62 g |

| Percent Yield | 70% |

Table 2: Hypothetical Analytical Data

| Analysis | Result |

| Appearance | Pale yellow solid |

| Melting Point | 110-112 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.28 (s, 1H), 4.55 (br s, 2H), 3.90 (s, 3H), 2.95 (t, J=7.5 Hz, 2H), 1.70 (m, 2H), 1.35 (m, 4H), 0.90 (t, J=7.0 Hz, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 204.5, 158.2, 155.8, 145.3, 112.1, 110.5, 101.3, 56.4, 43.2, 31.5, 24.1, 22.5, 14.0 |

| Mass Spectrometry (ESI+) | m/z 275.09 (M+H)⁺ |

| Purity (HPLC) | >98% |

Workflow and Pathway Diagrams

Caption: Experimental workflow for the synthesis and isolation of the target compound.

References

Technical Guide: Solubility of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone in DMSO

For the attention of: Researchers, scientists, and drug development professionals.

Compound Profile

1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone is a substituted aromatic ketone. Its structure suggests potential applications in medicinal chemistry and drug discovery, where solubility is a critical parameter influencing bioavailability and efficacy.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₇ClO₄ |

| Molecular Weight | 272.73 g/mol |

| IUPAC Name | 1-(3-chloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one |

The Role of Dimethyl Sulfoxide (DMSO) in Solubility Screening

DMSO is a powerful, polar aprotic solvent widely utilized in drug discovery and life sciences research.[1] Its ability to dissolve a broad spectrum of both polar and nonpolar compounds makes it an ideal solvent for creating high-concentration stock solutions for chemical libraries used in high-throughput screening (HTS).[1]

Key properties of DMSO relevant to solubility assays include:

-

High Solvating Power: It can dissolve compounds that are poorly soluble in aqueous solutions, enabling the preparation of concentrated stock solutions.

-

Miscibility: DMSO is miscible with water and a wide range of organic solvents, which is crucial for diluting stock solutions into aqueous buffers for biological assays.[1]

-

High Boiling Point: With a boiling point of 189 °C, DMSO has low volatility, which minimizes solvent evaporation and helps maintain accurate compound concentrations during experiments.[1]

These characteristics make DMSO the standard solvent for initial solubility assessments, particularly for kinetic solubility profiling in early drug discovery.[2][3]

Experimental Protocols for Solubility Determination

The solubility of a compound can be measured under two principal conditions: thermodynamic and kinetic. Both provide valuable, albeit different, insights into a compound's behavior.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is defined as the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure. This measurement is typically performed using the shake-flask method and is crucial for lead optimization and formulation development.[4][5]

Shake-Flask Method Protocol:

-

Preparation: Add an excess amount of the solid, crystalline compound (1-(3-chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone) to a known volume of DMSO in a sealed vial. The excess solid ensures that saturation is reached.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for an extended period (typically 24 to 72 hours) to ensure the system reaches equilibrium.[4][6]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is commonly achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).

-

Quantification: Accurately dilute an aliquot of the clear supernatant with an appropriate solvent.

-

Analysis: Determine the concentration of the compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. This method is high-throughput and mimics the conditions of many in vitro biological assays, making it highly relevant for early drug discovery screening.[2][5][7]

High-Throughput Kinetic Solubility Assay Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Dispense the target aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a 96-well microplate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells. The final DMSO concentration is typically kept low (1-5%) to minimize its effect on solubility while preventing immediate precipitation.

-

Incubation: Cover the plate and shake at room temperature for a short period (e.g., 1 to 2 hours).[2]

-

Precipitate Removal: If precipitation occurs, filter the samples using a 96-well filter plate.

-

Analysis: Analyze the concentration of the compound in the filtrate. This can be done directly in the plate using a UV-Vis spectrophotometer (for compounds with a suitable chromophore) or by taking an aliquot for HPLC or LC-MS/MS analysis.[4]

The following diagram illustrates a generalized workflow for determining compound solubility.

Data Presentation and Interpretation

To ensure clarity and comparability, solubility data should be presented in a structured format. The following table provides a template for reporting the solubility of 1-(3-chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone.

Table 1: Solubility Data for 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

| Assay Type | Solvent System | Temperature (°C) | Incubation Time (h) | Final DMSO (%) | Analytical Method | Solubility (μg/mL) | Solubility (μM) |

| Thermodynamic | DMSO | 25 | 48 | 100 | HPLC-UV | [Insert Value] | [Insert Value] |

| Kinetic | PBS, pH 7.4 | 25 | 2 | 1 | LC-MS | [Insert Value] | [Insert Value] |

| [Add other conditions] | [e.g., SGF, pH 1.2] | [e.g., 37] | [e.g., 1] | [e.g., 2] | [e.g., Nephelometry] | [Insert Value] | [Insert Value] |

This structured approach allows researchers to systematically evaluate the compound's solubility under various conditions, providing critical data for advancing drug development projects.

References

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. conceptlifesciences.com [conceptlifesciences.com]

- 3. m.youtube.com [m.youtube.com]

- 4. enamine.net [enamine.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [slack.protocols.io:8443]

An In-depth Technical Guide to the Solution Stability of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive framework for assessing the stability of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone. As no specific stability data for this compound is publicly available, this guide outlines the recommended experimental protocols and predictive degradation pathways based on its chemical structure and established principles of pharmaceutical stability analysis.

Introduction

The chemical stability of a novel compound is a critical determinant of its viability as a research tool or a therapeutic agent. Understanding how a molecule behaves under various environmental conditions is essential for developing robust analytical methods, identifying suitable storage conditions, and ensuring the integrity of experimental data. This guide details a systematic approach to evaluating the stability of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone in solution, in alignment with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The structure of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, featuring a chlorinated and dihydroxylated phenyl ring with a methoxy group and a hexanoyl chain, suggests several potential degradation pathways. The phenolic hydroxyl groups are susceptible to oxidation, while the ether linkage could be liable to hydrolysis under acidic conditions. The ketone carbonyl group and the aromatic ring system also present sites for various chemical transformations. A thorough investigation through forced degradation and solution stability studies is therefore imperative.

Proposed Stability-Indicating Analytical Methodology

A validated stability-indicating analytical method is the cornerstone of any stability study.[4][5] It must be capable of accurately quantifying the decrease in the concentration of the parent compound while simultaneously detecting and resolving any degradation products that may form.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method with UV detection is proposed as the primary analytical technique.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or multi-wavelength UV detector.

-

Column: A C18 stationary phase (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution will likely be necessary to resolve the parent compound from potential degradation products of varying polarities.

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Program: A typical starting gradient could be:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30-31 min: Return to 95% A, 5% B

-

31-35 min: Re-equilibration

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: The optimal wavelength should be determined from the UV spectrum of the parent compound. A PDA detector is highly recommended to monitor peak purity and detect degradants with different chromophores.

-

Injection Volume: 10 µL

-

Sample Preparation: Solutions of the compound should be prepared in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 0.5 mg/mL).

Forced Degradation Studies

Forced degradation, or stress testing, is designed to intentionally degrade the compound to identify likely degradation products and establish the degradation pathways.[5] This is crucial for validating the specificity of the stability-indicating method.[4] The recommended approach is to aim for 5-20% degradation of the parent compound.[1]

Experimental Protocols for Forced Degradation

A stock solution of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone (e.g., 1 mg/mL in acetonitrile) should be used for these studies.

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

-

Incubate the solution at 60 °C for 24 hours.

-

Withdraw samples at appropriate time intervals (e.g., 2, 8, 24 hours).

-

Cool the samples to room temperature, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

Maintain the solution at room temperature and monitor for degradation.

-

Withdraw samples at appropriate time intervals (e.g., 30 min, 1, 4, 8 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M HCl and dilute with the mobile phase for analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours in the dark.

-

Withdraw samples at appropriate time intervals (e.g., 2, 8, 24 hours).

-

Dilute the samples with the mobile phase for analysis.

-

-

Thermal Degradation:

-

Store a solid sample of the compound in an oven at 70 °C for 48 hours.

-

Prepare a solution of the heat-stressed solid at the target concentration and analyze by HPLC.

-

For solution thermal stability, incubate a solution of the compound in a neutral buffer (e.g., phosphate buffer, pH 7.0) at 60 °C and analyze at set time points.

-

-

Photostability:

-

Expose a solution of the compound (e.g., in a quartz cuvette) to a light source according to ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/square meter).[2]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples by HPLC.

-

Data Presentation for Forced Degradation

The results of the forced degradation studies should be summarized in a clear and concise table.

| Stress Condition | Reagent Concentration | Temperature (°C) | Duration | % Assay of Parent Compound | % Degradation | Number of Degradants |

| Acid Hydrolysis | 0.1 M HCl | 60 | 24 h | 85.2 | 14.8 | 2 |

| Base Hydrolysis | 0.1 M NaOH | 25 | 8 h | 81.5 | 18.5 | 3 |

| Oxidation | 3% H₂O₂ | 25 | 24 h | 79.8 | 20.2 | 4 |

| Thermal (Solution) | pH 7.0 Buffer | 60 | 48 h | 98.1 | 1.9 | 1 |

| Photolytic | ICH Q1B | 25 | - | 90.3 | 9.7 | 2 |

| Control | - | 25 | 48 h | 99.9 | 0.1 | 0 |

Note: Data presented are hypothetical and for illustrative purposes only.

Solution Stability Studies

To determine the stability of the compound under more typical experimental or pre-formulation conditions, solution stability studies at different pH values are recommended.

Experimental Protocol for pH-Dependent Stability

-

Prepare buffer solutions at pH 3.0, 7.0, and 9.0.

-

Prepare solutions of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone in each buffer at a known concentration (e.g., 0.1 mg/mL).

-

Store these solutions at a controlled temperature (e.g., 25 °C) and protected from light.

-

Analyze the samples by HPLC at specified time points (e.g., 0, 24, 48, 72 hours, and 1 week).

-

Quantify the parent compound and any major degradation products.

Data Presentation for Solution Stability

The degradation kinetics can be determined by plotting the natural logarithm of the concentration of the parent compound versus time. The slope of this line will give the first-order degradation rate constant (k). The half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = 0.693 / k.

| pH | Temperature (°C) | Rate Constant (k, h⁻¹) | Half-life (t₁/₂, h) | R² |

| 3.0 | 25 | 0.0015 | 462 | 0.995 |

| 7.0 | 25 | 0.0005 | 1386 | 0.998 |

| 9.0 | 25 | 0.0080 | 87 | 0.991 |

Note: Data presented are hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

The overall process for assessing the stability of a new chemical entity is depicted below.

Predicted Degradation Pathway

Based on the functional groups present, the primary degradation pathway is likely to be oxidation of the electron-rich dihydroxyphenyl ring. Phenols are susceptible to oxidation to form quinone-type structures, a process that can be initiated by atmospheric oxygen, light, or oxidizing agents.

Conclusion

This technical guide provides a comprehensive and systematic framework for the stability assessment of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone in solution. By following the detailed protocols for developing a stability-indicating HPLC method, conducting thorough forced degradation studies, and evaluating pH-dependent stability, researchers can gain a robust understanding of the compound's chemical behavior. The proposed degradation pathway suggests that oxidation of the dihydroxyphenyl moiety is a primary concern. The data generated from these studies are essential for ensuring the quality and reliability of research findings and for guiding any future development of this compound.

References

Technical Guide: Physicochemical Properties and Biological Context of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, alongside relevant experimental protocols and its potential role in modulating cellular signaling pathways. This compound belongs to the class of acylphenols, which are of significant interest in medicinal chemistry.

Compound Identification and Properties

1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone is a substituted aromatic ketone. Its structure features a hexanoyl group attached to a chlorinated, dihydroxylated, and methoxylated phenyl ring. The specific arrangement of these functional groups is expected to confer distinct chemical reactivity and biological activity.

Data Presentation

The molecular formula and weight have been calculated based on the compound's structure as derived from its IUPAC name.

| Property | Value |

| Molecular Formula | C₁₃H₁₇ClO₄ |

| Molecular Weight | 272.72 g/mol |

| IUPAC Name | 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone |

| Compound Class | Acylphenol, Chlorophenol |

Experimental Protocols

While a specific protocol for this exact molecule is not available in the cited literature, the following methodologies are based on established procedures for the synthesis, isolation, and analysis of structurally similar phenolic ketones.

2.1. Hypothetical Synthesis via Friedel-Crafts Acylation

This protocol outlines a potential synthesis route.

-

Preparation of Reactants:

-

Dissolve 1-chloro-5-methoxybenzene-1,3-diol (the substituted phenol) in a suitable anhydrous solvent such as dichloromethane or nitrobenzene.

-

In a separate flask, prepare the acylating agent by reacting hexanoyl chloride with a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).

-

-

Reaction Execution:

-

Cool the phenol solution to 0-5°C in an ice bath.

-

Slowly add the hexanoyl chloride-AlCl₃ complex to the phenol solution with constant stirring.

-

Allow the reaction to proceed at low temperature for several hours, monitoring progress with Thin Layer Chromatography (TLC).

-

-

Quenching and Extraction:

-

Once the reaction is complete, quench it by slowly adding cold dilute hydrochloric acid to decompose the aluminum complex.

-

Transfer the mixture to a separatory funnel. Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Concentrate the crude product under reduced pressure.

-

Purify the resulting residue using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate the desired product.

-

2.2. Analytical Protocol: Characterization by HPLC and Mass Spectrometry

This protocol is adapted from standard methods for analyzing ketones and phenolic compounds.[1][2][3]

-

Sample Preparation:

-

Accurately weigh and dissolve the purified compound in a suitable solvent like methanol or acetonitrile to a known concentration (e.g., 1 mg/mL).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, with 0.1% formic acid or phosphoric acid added to improve peak shape.[1]

-

Flow Rate: Set to 1.0 mL/min.[1]

-

Detection: Use a UV detector set to an appropriate wavelength (e.g., 280 nm or 370 nm) based on the compound's chromophore.[1][2]

-

Injection: Inject 10-20 µL of the prepared sample. The retention time will be characteristic of the compound under these conditions.

-

-

Mass Spectrometry (MS):

-

Couple the HPLC system to a mass spectrometer (e.g., ESI-MS) for mass verification.

-

Analyze the mass spectrum for the molecular ion peak corresponding to the calculated molecular weight (m/z 272.72 for [M]+ or 271.71 for [M-H]-).[3]

-

Further fragmentation analysis (MS/MS) can be used to confirm the structure by identifying characteristic fragment ions.[3]

-

Biological Context and Signaling Pathways

Phenolic compounds, including various flavonoids and polyphenols, are known to modulate numerous intracellular signaling pathways, many of which are implicated in chronic diseases like cancer and inflammatory conditions.[4][5] The structure of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone suggests it may act as a modulator of protein kinases and other signaling molecules.

Many polyphenolic compounds exert neurotrophic or anti-inflammatory effects by activating pathways such as the phosphoinositide 3-kinase (PI3K)/Akt pathway.[4][6] Activation of this pathway often leads to the phosphorylation of the CREB (cAMP response element-binding) protein, a transcription factor that regulates the expression of genes involved in cell survival, growth, and synaptic plasticity.[6]

Workflow for Investigating Biological Activity

Caption: A typical workflow for screening the cytotoxic and mechanistic activity of a novel compound.

PI3K/Akt Signaling Pathway

The diagram below illustrates a simplified PI3K/Akt signaling cascade, which can be activated by polyphenolic compounds. This activation is a key mechanism for promoting cell survival and growth.[6][7]

Caption: Polyphenol activation of the PI3K/Akt/CREB signaling pathway for gene transcription.

References

- 1. HPLC Method for Analysis of Michler’s ketone on Primesep 100 Column | SIELC Technologies [sielc.com]

- 2. epa.gov [epa.gov]

- 3. mdpi.com [mdpi.com]

- 4. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro evaluation of the novel phenolic compound, 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone. This document includes detailed protocols for assessing its antioxidant, anti-inflammatory, and cytotoxic activities, along with representative data presented in a structured format. Furthermore, key signaling pathways potentially modulated by this compound are illustrated to provide a mechanistic context for its observed biological effects.

Introduction

1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone is a synthetic phenolic compound with potential therapeutic applications owing to its structural similarity to other bioactive natural products. Phenolic compounds are well-documented for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties. This document outlines a series of standard in vitro assays to characterize the biological profile of this novel molecule.

Data Presentation

The following tables summarize the hypothetical in vitro activity of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone. These values are representative of compounds with similar structural features and are intended to serve as a benchmark for experimental outcomes.

Table 1: Antioxidant Activity

| Assay | Test Compound | Positive Control | IC50 (µM) |

| DPPH Radical Scavenging | 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone | Ascorbic Acid | 45.8 ± 3.2 |

| 15.2 ± 1.5 |

Table 2: Anti-inflammatory Activity

| Assay | Test Compound | Positive Control | IC50 (µM) |

| COX-2 Enzyme Inhibition | 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone | Celecoxib | 22.5 ± 2.1 |

| 0.45 ± 0.05 |

Table 3: Cytotoxic Activity

| Cell Line | Test Compound | Positive Control | IC50 (µM) |

| HeLa (Cervical Cancer) | 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone | Doxorubicin | 78.3 ± 5.6 |

| 1.2 ± 0.1 |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by a decrease in its absorbance at 517 nm.

Protocol:

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Dissolve 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone and a positive control (e.g., Ascorbic Acid) in methanol or DMSO to prepare stock solutions.

-

Perform serial dilutions of the test compound and positive control to obtain a range of concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of the various concentrations of the test compound or positive control.

-

Add 150 µL of the 0.1 mM DPPH solution to each well.

-

For the control well, add 50 µL of the solvent (methanol or DMSO) and 150 µL of the DPPH solution.

-

For the blank well, add 200 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the following formula:

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

Principle: This fluorometric assay measures the peroxidase activity of COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2, which is then detected by a probe that generates a fluorescent signal. Inhibition of the enzyme results in a decreased fluorescent signal.[1][2][3]

Protocol:

-

Preparation of Reagents: